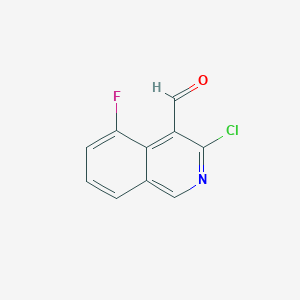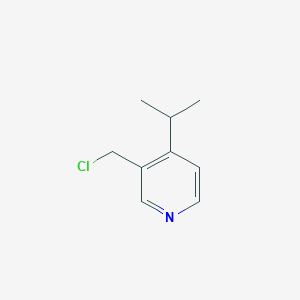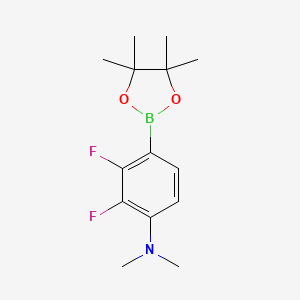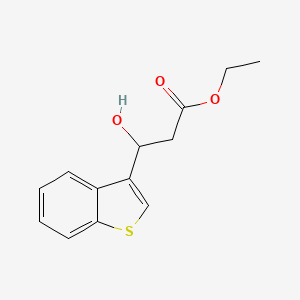
3-Chloro-5-fluoroisoquinoline-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-fluoroisoquinoline-4-carbaldehyde: is a chemical compound with the molecular formula C10H5ClFNO It is a derivative of isoquinoline, characterized by the presence of chloro and fluoro substituents at the 3rd and 5th positions, respectively, and an aldehyde group at the 4th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluoroisoquinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of isoquinoline derivatives followed by formylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Chloro-5-fluoroisoquinoline-4-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 3-Chloro-5-fluoroisoquinoline-4-carboxylic acid.
Reduction: 3-Chloro-5-fluoroisoquinoline-4-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Chloro-5-fluoroisoquinoline-4-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated isoquinoline derivatives on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The unique structure of this compound allows for the exploration of novel therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in various chemical processes and product formulations.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-fluoroisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and fluoro substituents may enhance the compound’s binding affinity and specificity for certain targets, influencing its overall biological activity.
Comparaison Avec Des Composés Similaires
- 3-Chloroisoquinoline-4-carbaldehyde
- 5-Fluoroisoquinoline-4-carbaldehyde
- 3-Bromo-5-fluoroisoquinoline-4-carbaldehyde
Comparison: Compared to its analogs, 3-Chloro-5-fluoroisoquinoline-4-carbaldehyde exhibits unique reactivity due to the presence of both chloro and fluoro substituents. This dual substitution pattern can influence the compound’s electronic properties and steric effects, making it a versatile intermediate in synthetic chemistry. Its distinct structure also allows for the exploration of different biological activities and potential therapeutic applications.
Propriétés
Formule moléculaire |
C10H5ClFNO |
|---|---|
Poids moléculaire |
209.60 g/mol |
Nom IUPAC |
3-chloro-5-fluoroisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H5ClFNO/c11-10-7(5-14)9-6(4-13-10)2-1-3-8(9)12/h1-5H |
Clé InChI |
IQSHPBOKYYNFBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=C(C(=C2C(=C1)F)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'-Methyl-1H,1'H-[2,2'-biimidazole]-4-carbaldehyde](/img/structure/B15333118.png)

![7,8-Dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B15333127.png)

![8-Chloro-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B15333138.png)




![1-(6-Chloro-7,8-dimethylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B15333158.png)
![2-Methyl-6-oxaspiro[4.5]decan-9-one](/img/structure/B15333168.png)



